molecular formula C49H78N6O10 B2963507 Mc-MMAE CAS No. 863971-24-8

Mc-MMAE

Numéro de catalogue B2963507
Numéro CAS: 863971-24-8
Poids moléculaire: 911.195
Clé InChI: UGJOTJHSQWBROP-AXJCKIDNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Mc-MMAE, also known as Maleimidocaproyl-monomethylauristatin E, is a protective group (maleimidocaproyl)-conjugated monomethyl auristatin E (MMAE), which is a potent tubulin inhibitor . It is a drug-linker conjugate for Antibody-Drug Conjugates (ADCs) .


Synthesis Analysis

The synthesis of Mc-MMAE involves dissolving the linker in N,N-dimethylformamide and adding MMAE. The solution is then added dropwise to water-containing beakers .


Molecular Structure Analysis

Monomethyl auristatin E (MMAE) is a synthetic antineoplastic agent. It is derived from peptides occurring in marine shell-less mollusc Dolabella auricularia called dolastatins . MMAE is actually desmethyl-auristatin E; that is, the N-terminal amino group has only one methyl substituent instead of two as in auristatin E itself .


Chemical Reactions Analysis

The production of ADCs, such as Mc-MMAE, often involves cysteine-based conjugation. This process requires multiple analytical methods for accurate drug-antibody ratio (DAR) determination due to the heterogeneity of the ADCs .


Physical And Chemical Properties Analysis

Mc-MMAE has a molecular formula of C49H78N6O10 and a molecular weight of 911.18 . It is soluble in DMSO .

Applications De Recherche Scientifique

Microbial Catalyzed Electrochemical Systems

Mc-MMAE (Monomethyl auristatin E) has significant implications in microbial catalyzed electrochemical systems (MCES). These systems are used in various applications, such as harnessing bioelectricity, waste remediation, bio-electrosynthesis of value-added products, and hydrogen production. The microorganisms in these systems act as biocatalysts, and the electron flux from their metabolism is crucial for bio-electrogenesis (Mohan, Velvizhi, Krishna, & Babu, 2014).

Antibody-Drug Conjugates in Cancer Research

In cancer research, Mc-MMAE is used in the development of novel antibody-drug conjugates (ADCs). These ADCs, like pinatuzumab vedotin and polatuzumab vedotin, contain Mc-MMAE and are being explored for their efficacy in treating non-Hodgkin lymphoma. They are particularly relevant in overcoming resistance to existing ADCs (Yu et al., 2015).

Molecular Communication in Biotechnology

Mc-MMAE plays a role in molecular communication (MC) systems, which are pivotal in biotechnology. These systems, using molecules as information carriers, have applications in sensing target substances, smart drug delivery, and monitoring industrial processes. Accurate mathematical models of MC channels, including Mc-MMAE, are essential for the design and operation of these systems (Jamali et al., 2018).

Microchip Electrophoresis

Mc-MMAE is also relevant in microchip capillary electrophoresis (MCE), a technology that has revolutionized DNA analysis. MCE is characterized by high-speed, low sample and reagent requirements, and high-throughput, making it an attractive alternative for DNA fragment separation, PCR product analysis, DNA sequencing, and mutation detection (Chen & Ren, 2004).

Treatment Planning in Proton Therapy

In the field of radiotherapy, especially proton therapy, Mc-MMAE-based Monte Carlo treatment planning tools are used for predicting dose and fluence distributions in patient geometries. These tools support treatment planning and research, optimizing relative biological effectiveness-weighted dose for better therapeutic outcomes (Mairani et al., 2013).

Mécanisme D'action

Monomethyl auristatin E (MMAE) is an antimitotic agent which inhibits cell division by blocking the polymerisation of tubulin . The linker to the monoclonal antibody is stable in extracellular fluid, but is cleaved by cathepsin once the conjugate has entered a tumor cell, thus activating the antimitotic mechanism .

Orientations Futures

There are ongoing studies of ADC combinations with a variety of anticancer drugs, encompassing chemotherapy, molecularly targeted agents, and immunotherapy . The future development of Mc-MMAE may involve the development of novel ADCs against new antigen targets in the tumor microenvironment (TME) and combination of ADCs with immuno-oncology (IO) agents .

Propriétés

IUPAC Name

6-(2,5-dioxopyrrol-1-yl)-N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylhexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H78N6O10/c1-13-32(6)44(37(64-11)29-41(59)54-28-20-23-36(54)46(65-12)33(7)47(61)50-34(8)45(60)35-21-16-14-17-22-35)53(10)49(63)42(30(2)3)51-48(62)43(31(4)5)52(9)38(56)24-18-15-19-27-55-39(57)25-26-40(55)58/h14,16-17,21-22,25-26,30-34,36-37,42-46,60H,13,15,18-20,23-24,27-29H2,1-12H3,(H,50,61)(H,51,62)/t32-,33+,34+,36-,37+,42-,43-,44-,45+,46+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGJOTJHSQWBROP-AXJCKIDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN3C(=O)C=CC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)CCCCCN3C(=O)C=CC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H78N6O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

911.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.